REACTION_CXSMILES
|
[NH2-].[Li+].Br[C:4]1[C:5]([C:14]([F:17])([F:16])[F:15])=[CH:6][C:7]([NH:10][C:11](=[O:13])[CH3:12])=[N:8][CH:9]=1.[Li]CCCC.C([O:26][B:27](OC(C)C)[O:28]C(C)C)(C)C.Cl.C(OC(=O)C)(C)C.[OH-].[Na+]>C1COCC1.CCCCCC.CC(O)C.O>[C:11]([NH:10][C:7]1[N:8]=[CH:9][C:4]([B:27]([OH:28])[OH:26])=[C:5]([C:14]([F:17])([F:16])[F:15])[CH:6]=1)(=[O:13])[CH3:12] |f:0.1,7.8|
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)=O
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)=O
|
Name
|
|
Quantity
|
480 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)=O
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
[NH2-].[Li+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
31.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at IT=2° C. for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at IT 2° C
|
Type
|
CUSTOM
|
Details
|
solvent (˜380 ml) was removed by distillation
|
Type
|
ADDITION
|
Details
|
THF (360 ml) was added
|
Type
|
CUSTOM
|
Details
|
solvent (˜380 ml) was removed by distillation
|
Type
|
ADDITION
|
Details
|
THF (200 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to IT=−85° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to RT
|
Type
|
STIRRING
|
Details
|
was stirred over night at RT
|
Type
|
CUSTOM
|
Details
|
solvent was removed by distillation until a volume of ˜360 ml
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
solvent was removed by distillation until a volume of ˜360 ml
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 11=0° C
|
Type
|
CUSTOM
|
Details
|
was adjusted at IT=0° C. to pH 11
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
CUSTOM
|
Details
|
The aquoeus layer was separated at IT=0° C
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
CUSTOM
|
Details
|
the aquoeus layer was separated at IT=0° C
|
Type
|
TEMPERATURE
|
Details
|
The combined aquoues layers were cooled to IT=0° C.
|
Type
|
ADDITION
|
Details
|
the pH was adjusted by addition of 1N HCl to pH 3
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
the dried at 30° C./40-45 mbar until constant weight
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=C(C=N1)B(O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.9 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 116% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |